N'-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-8-6-13(7-9-14)10-22-19(26)20(27)23-18-16-11-28-12-17(16)24-25(18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJRGNKQKJUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thienopyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Ethanediamide Moiety: The final step involves the coupling of the thienopyrazole intermediate with an ethanediamide derivative under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N’-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ethanediamide moiety can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a thieno[3,4-c]pyrazole moiety linked to a chlorophenyl group. Its molecular formula is C₂₁H₂₃ClN₄S, with a molecular weight of approximately 396.95 g/mol. The presence of the thieno and pyrazole rings suggests potential biological activity due to their established roles in various pharmacological agents.
Anticancer Potential
Research indicates that compounds containing thieno and pyrazole structures exhibit anticancer properties. In vitro studies have shown that N'-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide may inhibit tumor cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby preventing further cell division.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preliminary studies. It acts as an inhibitor of key enzymes involved in inflammatory pathways, such as:
- 5-Lipoxygenase : This enzyme is crucial in the synthesis of leukotrienes, which are mediators of inflammation.
Antimicrobial Activity
Studies have suggested that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
In vitro Studies
A study published in Molecules evaluated the anti-inflammatory activity of similar thieno-pyrazole derivatives using molecular docking techniques. The results indicated that these compounds could effectively bind to the active site of 5-lipoxygenase, suggesting potential for further development as anti-inflammatory agents .
Patent Applications
Research has led to patent applications focusing on the synthesis and use of thieno-pyrazole derivatives for therapeutic purposes. These patents highlight methods for enhancing bioavailability and efficacy through structural modifications .
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, as a fungicide, it inhibits mitochondrial respiration in fungi by targeting the cytochrome bc1 complex, leading to the disruption of energy production and ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A structurally related compound, N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4), shares the thieno[3,4-c]pyrazole scaffold but differs in substituents:
- Substituent Variations :
- Ethanediamide Branch : The target compound has a 4-chlorobenzyl group, while the analogue substitutes this with a cyclopentyl group. The former introduces aromaticity and halogen-mediated hydrophobic interactions, whereas the latter provides aliphatic flexibility.
- Aryl Group at Position 2 : The target compound uses a phenyl group, while the analogue employs a 4-fluorophenyl group, which may influence electronic effects and binding affinity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis based on molecular descriptors is presented below:
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno-Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 4-Chlorobenzyl Group : The chlorobenzyl moiety is introduced via nucleophilic substitution reactions.
- Final Assembly : The final compound is obtained through coupling reactions that link the thieno-pyrazole structure with the ethylenediamine moiety.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activities. A study evaluating various derivatives found that certain thieno-pyrazole compounds showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that this compound can act as an inhibitor of acetylcholinesterase (AChE) and urease. For instance:
- AChE Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The compound displayed significant urease inhibition, which is beneficial in managing urinary tract infections and related conditions .
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions.
- Modulation of Biochemical Pathways : By inhibiting key enzymes such as AChE and urease, it can alter metabolic pathways relevant to disease processes.
Case Studies
Several studies have explored the biological effects of thieno-pyrazole derivatives:
- Antibacterial Activity Study : A series of thieno-pyrazole derivatives were tested against various bacterial strains. The results indicated that compounds with a 4-chlorobenzyl group exhibited higher antibacterial potency compared to others .
- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities .
Biological Activity Summary
Q & A
Q. How can reaction engineering improve scalability in academic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
